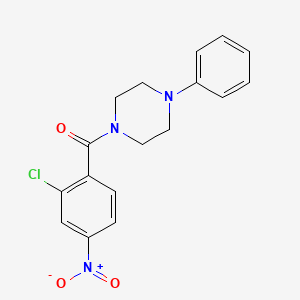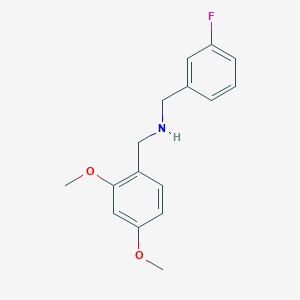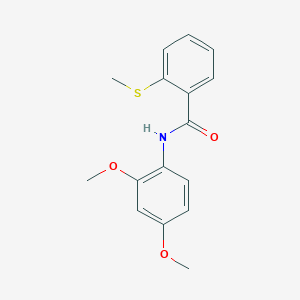
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazine class of compounds and has been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in neuroprotection, inflammation, and oxidative stress. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been shown to improve cognitive function and reduce brain damage in animal models of traumatic brain injury. Additionally, it has been shown to possess analgesic and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine also possesses some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Orientations Futures
There are several future directions for the study of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine. One direction is to further elucidate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to study its potential therapeutic applications in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to characterize its potential side effects and toxicity in order to assess its safety for clinical use.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It possesses a wide range of pharmacological properties, including neuroprotection, anti-inflammatory, and antioxidant effects. However, further studies are needed to fully elucidate its mechanism of action and assess its safety for clinical use.
Méthodes De Synthèse
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzoic acid with N-phenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been studied for its potential use as an analgesic and anti-cancer agent.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-12-14(21(23)24)6-7-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJTNDGUVRWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)


![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
